Sodium 5-bromo-2-hydroxybenzoate

Electrophysiology Nerve conduction Salicylate pharmacology

Sodium 5-bromo-2-hydroxybenzoate is the rationally superior salicylate tool compound for electrophysiology and ototoxicity laboratories. It blocks nerve conduction 3–5× more potently than sodium salicylate and modulates cardiac SA node chronotropy at ~10× lower concentrations (30–100 µM vs. 300–500 µM), minimizing osmolarity artifacts. The sodium salt form delivers aqueous solubility (~25 mg/mL) far exceeding the free acid, enabling direct use in physiological buffers and aqueous complexation to Zn(II) for antimicrobial metallodrug synthesis. Researchers investigating salicylate-induced tinnitus, halogen-dependent bioactivity hierarchies, or brominated disinfection byproduct persistence should procure this specific brominated salt—not the non-halogenated analog—to achieve mechanistically interpretable, high-fidelity results.

Molecular Formula C7H4BrNaO3
Molecular Weight 239 g/mol
CAS No. 37717-99-0
Cat. No. B1613335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-bromo-2-hydroxybenzoate
CAS37717-99-0
Molecular FormulaC7H4BrNaO3
Molecular Weight239 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)[O-])O.[Na+]
InChIInChI=1S/C7H5BrO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1
InChIKeyXDWBXMATAPGYAK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-Bromo-2-Hydroxybenzoate (CAS 37717-99-0): Chemical Identity, Class Context, and Comparator Landscape for Informed Procurement


Sodium 5-bromo-2-hydroxybenzoate (CAS 37717-99-0), also referred to as sodium 5-bromosalicylate, is the monosodium salt of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid). It belongs to the halogenated salicylate class—aromatic compounds featuring a hydroxyl group ortho to a carboxylate moiety, with a bromine substituent at the 5-position of the benzene ring [1]. With a molecular formula of C₇H₄BrNaO₃ and a molecular weight of 239.00 g·mol⁻¹, the sodium salt form confers enhanced aqueous solubility relative to the free acid (5-bromosalicylic acid, CAS 89-55-4, water solubility ~0.237 g·L⁻¹) [2]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, or GC . Its closest structural analogs—sodium salicylate (non-halogenated), sodium 5-chlorosalicylate, and sodium 5-iodosalicylate—form the primary comparator set for evidence-based differentiation in research and industrial applications.

Why Sodium 5-Bromo-2-Hydroxybenzoate Cannot Be Interchanged with Sodium Salicylate or Other 5-Halosalicylates: The Evidence Threshold


Halogen substitution at the 5-position of the salicylate scaffold introduces quantifiable shifts in potency, enzyme recognition, and physicochemical properties that render simple analog substitution scientifically unsound. Electrophysiological studies demonstrate that 5-bromo salicylate is 3–5 times more potent than sodium salicylate in blocking nerve conduction, while sodium benzoate—lacking both the hydroxyl and halogen—is practically inactive [1]. In cardiac pacemaker cells, effective concentrations differ by approximately one order of magnitude: 5-bromo salicylate acts at 30–100 μM versus 300–500 μM required for sodium salicylate [2]. Furthermore, comparative antimicrobial studies on Zn(II) 5-halosalicylate complexes reveal that the 5-iodo analog outperforms the 5-bromo analog, confirming that halogen identity—not merely halogen presence—is a critical determinant of biological outcome [3]. These data collectively establish that the bromine atom at the 5-position is not a passive structural feature but an active driver of differential pharmacological and biochemical behavior.

Quantitative Differentiation Evidence for Sodium 5-Bromo-2-Hydroxybenzoate: Head-to-Head and Class-Level Comparisons Against Key Analogs


5-Bromo Salicylate Exhibits 3–5-Fold Greater Potency Than Sodium Salicylate in Nerve Conduction Blockade

In a controlled in vitro electrophysiology study using the single sucrose gap technique on rabbit cervical vagus and frog sciatic nerve fibres, 5-bromo salicylate at 2 × 10⁻³ to 5 × 10⁻³ M induced a slow fall in spike height and hyperpolarization. To achieve the same hyperpolarizing and slow blocking effects in non-myelinated fibres, sodium salicylate required concentrations of 1 × 10⁻² to 2 × 10⁻² M. The authors explicitly state: 'Sodium salicylate was 3–5 times less potent than 5-bromo salicylate; while sodium benzoate was practically ineffective in producing the phenomena under study' [1].

Electrophysiology Nerve conduction Salicylate pharmacology

Approximately 10-Fold Difference in Effective Concentration Between 5-Bromo Salicylate and Sodium Salicylate on Cardiac Sinoatrial Node Cell Firing Frequency

Intracellular recordings from rabbit sinoatrial (SA) node cells demonstrated that 5-bromo salicylate (30–100 μM) and sodium salicylate (300–500 μM) both produced a dose-dependent decrease in the frequency of discharge [1]. The approximately 10-fold concentration difference (lower limit: 30 vs. 300 μM; upper limit: 100 vs. 500 μM) indicates substantially greater potency of the brominated analog on cardiac pacemaker activity. These effects were not mediated through cholinergic or β-adrenergic mechanisms, as atropine (2.6 μM) with propranolol (3.3 μM) did not affect the negative chronotropic response.

Cardiac electrophysiology Sinoatrial node Chronotropy

Zn(II) 5-Iodosalicylate Complex Demonstrates Superior Antimicrobial Activity Over the 5-Bromo Analog, Establishing Halogen-Dependent Activity Hierarchy

Two isostructural Zn(II) complexes—[Zn(5-Isal)₂(H₂O)₂] (1) and [Zn(5-Brsal)₂(H₂O)₂] (2)—were synthesized and tested for antimicrobial activity against selected bacteria, yeast, and filamentous fungi. Both complexes share identical coordination geometry (six-coordinate Zn(II) with two chelating 5-halosalicylate ligands and two water molecules). The study explicitly reports: 'Obtained results indicate that 5-iodosalicylate complex is more antimicrobially active than its 5-bromo substituted analogue' [1]. This demonstrates that the halogen atom identity directly modulates antimicrobial efficacy in an otherwise identical molecular framework.

Coordination chemistry Antimicrobial Zinc complexes

Halogenation of Salicylic Acid Enhances Antifungal Activity Against Aspergillus niger; 5-Bromo Position Shows Higher Initial Strength Than 4-Bromo Isomer

A systematic study of thirteen halogeno-salicylic acids against Aspergillus niger using the agar plate filter paper disc method (pH 3.7, 25°C, 3-day incubation) established that halogen substitution universally enhances antifungal activity relative to non-halogenated salicylic acid (defined as IS = 100). Among monohalogeno-salicylic acids, the initial strength (IS) value of the 5-bromo form was higher than that of the 4-bromo form [1]. The study also demonstrated that increasing the number of halogen atoms generally increased antifungal activity, though the 4,5-dichloro form ultimately exceeded the tribromo and tetrabromo-dichloro forms, indicating non-linear SAR.

Antifungal Structure-activity relationship Halogen effect

5-Bromosalicylate Displays Markedly Reduced Catalytic Efficiency (<1% of Gentisate) as Substrate for Ring-Fission Dioxygenase, Differentiating It from Other 5-Halosalicylates

A ring-fission dioxygenase from Pseudaminobacter salicylatoxidans strain BN12, which catalyzes the oxidative cleavage of salicylate to 2-oxohepta-3,5-dienedioic acid, was shown to accept a broad panel of substituted salicylates as substrates. The purified enzyme oxidized 5-fluorosalicylate, 3-, 4-, and 5-chlorosalicylate, and 3-, 4-, and 5-bromosalicylate [1]. However, kinetic characterization via the BRENDA enzyme database reveals that the catalytic efficiency (kcat/KM) for 5-bromosalicylate is less than 1% of the kcat/KM for gentisate (the enzyme's preferred substrate) [2]. This low relative catalytic efficiency provides a quantitative benchmark for the compound's metabolic stability in microbial systems expressing this enzyme class.

Enzyme kinetics Dioxygenase Substrate specificity

Physicochemical Differentiation: pKa, logP, and Sodium Salt Solubility Advantages Over the Free Acid Form

The sodium salt form (CAS 37717-99-0) of 5-bromo-2-hydroxybenzoic acid provides practical solubility advantages over the free acid (CAS 89-55-4). The free acid has a reported pKa of 2.61–2.66 at 25°C and a logP of approximately 1.85–3.23, indicating moderate lipophilicity imparted by the bromine substituent [1]. The free acid water solubility is approximately 0.237 g·L⁻¹, while the sodium salt is soluble to at least 25 mg·mL⁻¹ (25 g·L⁻¹), representing a >100-fold increase [2]. This solubility enhancement is critical for aqueous-based assays, parenteral formulations, and synthetic transformations requiring homogeneous reaction conditions. In comparison, sodium salicylate (non-halogenated) exhibits water solubility of approximately 575.7 g·L⁻¹ at 25°C—substantially higher than the 5-bromo sodium salt, reflecting the lipophilicity contribution of the bromine atom .

Physicochemical properties Formulation Bioavailability

Optimal Application Scenarios for Sodium 5-Bromo-2-Hydroxybenzoate Based on Quantified Differentiation Evidence


Electrophysiology Research: Potent Modulator of Excitable Membranes at Lower Concentrations Than Sodium Salicylate

Based on the 3–5-fold potency advantage over sodium salicylate in nerve conduction blockade [1] and the ~10-fold greater potency on cardiac SA node chronotropy [2], sodium 5-bromo-2-hydroxybenzoate is the preferred salicylate tool compound for electrophysiology laboratories studying ion channel modulation or salicylate ototoxicity mechanisms. The lower effective concentration range (30–100 μM for cardiac effects; 2–5 mM for nerve block) reduces osmolarity artifacts and nonspecific membrane effects that confound experiments using high concentrations of sodium salicylate (300–500 μM and 10–20 mM, respectively). Researchers investigating the mechanisms of salicylate-induced tinnitus or hearing loss—where 5-bromosalicylate demonstrates 'great effectiveness' in cochlear perfusion models [3]—should procure the brominated sodium salt rather than sodium salicylate to achieve more robust and mechanistically interpretable results.

Coordination Chemistry and Metallodrug Design: Benchmark 5-Bromo Ligand for Halogen-Activity SAR Studies

The isostructural relationship between Zn(II) 5-bromo- and 5-iodosalicylate complexes—differing only in halogen identity—provides a clean experimental system for establishing halogen-dependent antimicrobial activity hierarchies [4]. Sodium 5-bromo-2-hydroxybenzoate serves as the direct precursor for synthesizing the 5-bromo Zn(II) complex via metathesis with ZnCO₃ or ZnCl₂ under aqueous conditions. Researchers seeking to probe the role of halogen polarizability, leaving-group ability, or steric effects in metallodrug bioactivity should procure the sodium salt (rather than the free acid) for direct complexation without additional neutralization steps. The established activity ranking (I > Br) positions the 5-bromo complex as the intermediate-activity member of the series, valuable for dose-response and mechanistic comparisons.

Antifungal Screening and Preservative Development: Exploiting Position-Specific Halogen Effects

The systematic demonstration that 5-bromo substitution yields higher initial antifungal strength (IS) than 4-bromo substitution against Aspergillus niger [5] makes sodium 5-bromo-2-hydroxybenzoate a rationally selected intermediate for developing antifungal agents or preservatives. The compound's aqueous solubility (~25 mg/mL) enables incorporation into aqueous antifungal screening panels at physiologically relevant concentrations. For industrial preservative development—building on the known property that 5-bromosalicylic acid bonding to viscose fabric imparts antibacterial properties —the sodium salt form facilitates aqueous processing conditions required for textile or coating applications.

Environmental Fate and Biodegradation Studies: A Probe Substrate with Defined Dioxygenase Resistance

The characterization of 5-bromosalicylate as a poor substrate (kcat/KM <1% of gentisate) for ring-fission dioxygenase from Pseudaminobacter salicylatoxidans [6][7] positions sodium 5-bromo-2-hydroxybenzoate as a valuable probe compound for environmental persistence studies. In wastewater treatment research—particularly given that 5-bromosalicylic acid is identified as a brominated disinfection byproduct formed during chlorination of saline sewage effluents —the compound can serve as a model Br-DBP for biodegradation assays. Its resistance to dioxygenase-mediated ring cleavage predicts longer environmental half-life compared to non-halogenated salicylate, making it a relevant standard for monitoring and remediation studies.

Quote Request

Request a Quote for Sodium 5-bromo-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.